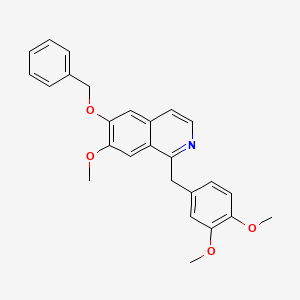

6-Demethyl 6-O-Benzyl Papaverine

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-phenylmethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-28-23-10-9-19(14-24(23)29-2)13-22-21-16-25(30-3)26(15-20(21)11-12-27-22)31-17-18-7-5-4-6-8-18/h4-12,14-16H,13,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWVGHNWGXLEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747463 | |

| Record name | 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18813-62-2 | |

| Record name | 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Demethyl 6 O Benzyl Papaverine

Retrosynthetic Strategies and Target Molecule Disconnection Analysis

Retrosynthetic analysis of 6-Demethyl 6-O-Benzyl Papaverine (B1678415) identifies several logical bond disconnections that form the basis of potential synthetic routes. The primary strategies involve disconnecting the isoquinoline (B145761) core and the C6-O-benzyl bond.

C1-Cα Bond Disconnection: The most common disconnection is at the bond between the C1 of the isoquinoline ring and the benzylic carbon. This approach leads to a substituted isoquinoline derivative and a substituted benzyl (B1604629) halide or aldehyde. This strategy is foundational to methods that functionalize a pre-formed isoquinoline scaffold.

Isoquinoline Ring Disconnection: Further disconnection of the isoquinoline ring itself points toward classical named reactions.

A disconnection of the N2-C3 and C4-C4a bonds suggests a Pomeranz-Fritsch type cyclization , starting from a substituted benzaldehyde (B42025) and an aminoacetal.

A disconnection of the N2-C1 and C4a-C5 bonds is characteristic of the Bischler-Napieralski reaction , which begins with a β-phenylethylamine and a phenylacetic acid derivative.

C6-O Bond Disconnection: A functional group interconversion (FGI) approach suggests the final step could be the formation of the benzyl ether. This disconnection leads to a key intermediate, 6-hydroxypapaverine (6-demethylpapaverine), and a benzylating agent. This implies a synthetic route that first constructs the papaverine skeleton with a methoxy (B1213986) group at C6, followed by selective demethylation and subsequent O-benzylation.

These disconnection strategies highlight the main synthetic challenges: the formation of the isoquinoline ring system and the selective functionalization at the C6 position.

Chemical Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthetic approaches can be devised. These methods focus on established reactions for isoquinoline synthesis, followed by specific modifications to achieve the target structure.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolines. The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. organic-chemistry.orgpharmaguideline.comwikipedia.org

The synthesis would commence with the acylation of 3-methoxy-4-benzyloxyphenylethylamine with 3,4-dimethoxyphenylacetic acid to form the necessary amide precursor. This amide is then subjected to cyclization using a dehydrating agent. While classical conditions use reagents like phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3) at high temperatures, modern modifications offer milder and more efficient alternatives. organic-chemistry.orgwikipedia.orgjk-sci.com The resulting 3,4-dihydroisoquinoline (B110456) is then dehydrogenated, often using a palladium catalyst (Pd/C), to yield the aromatic isoquinoline core of the target molecule. pharmaguideline.com

| Reagent/Condition | Role | Typical Reaction Phase | Notes |

| POCl₃ | Dehydrating agent/Lewis acid | Cyclization | Widely used, often requires reflux temperatures. wikipedia.org |

| P₂O₅ | Dehydrating agent | Cyclization | A strong dehydrating agent, can be used with POCl₃ for less reactive substrates. organic-chemistry.orgjk-sci.com |

| Tf₂O | Dehydrating agent | Cyclization | Used for phenethylcarbamates. wikipedia.org |

| Pd/C | Dehydrogenation catalyst | Aromatization | Used to oxidize the 3,4-dihydroisoquinoline intermediate to the final isoquinoline. pharmaguideline.com |

This table presents common reagents used in Bischler-Napieralski reactions and subsequent aromatization steps.

A significant side reaction to consider is the retro-Ritter reaction, which can lead to the formation of styrene (B11656) derivatives, particularly with certain substrates. organic-chemistry.orgjk-sci.com

The Pomeranz-Fritsch reaction provides an alternative route to the isoquinoline nucleus. wikipedia.org This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com

For the synthesis of a 6-Demethyl 6-O-Benzyl Papaverine precursor, 3-methoxy-4-benzyloxybenzaldehyde would be condensed with 2,2-diethoxyethylamine (B48651) to form the Schiff base. This intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the isoquinoline ring. wikipedia.org While the traditional Pomeranz-Fritsch reaction can suffer from low yields, particularly for papaverine synthesis, several modifications have been developed to improve its efficiency. cdnsciencepub.comcdnsciencepub.com These modifications often involve adjustments to the acid catalyst and reaction conditions.

| Modification | Description | Key Reagents |

| Schlittler-Muller | Condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to yield C1-substituted isoquinolines. thermofisher.com | Glyoxal hemiacetal |

| Bobbitt Modification | Hydrogenation of the benzalaminoacetal before acid-catalyzed cyclization to generate a tetrahydroisoquinoline. thermofisher.com | H₂, Catalyst (e.g., Pd/C) |

This table outlines key modifications to the Pomeranz-Fritsch reaction.

An alternative to building the ring system with all substituents in place is to construct a simpler isoquinoline and introduce the required functional groups later. Modern synthetic methods, such as transition metal-catalyzed C-H activation and cross-coupling reactions, allow for the regioselective functionalization of the isoquinoline core. nih.govmdpi.comorganic-chemistry.org

For instance, a 6-hydroxy-7-methoxyisoquinoline could be synthesized first. The 1-position could then be functionalized via a directed C-H activation/annulation reaction to introduce the 3,4-dimethoxybenzyl group. mdpi.com This approach offers high regioselectivity and can be more convergent than linear syntheses. Palladium and Rhodium catalysts are commonly employed for such C-H functionalization strategies, offering pathways to substituted isoquinolines under relatively mild conditions. nih.govmdpi.com

The introduction of the benzyl group at the 6-position is a critical step, typically performed on a 6-hydroxy precursor (6-demethylpapaverine). The Williamson ether synthesis is a classic and effective method for this transformation. nih.gov

The reaction involves deprotonating the phenolic hydroxyl group with a suitable base, followed by nucleophilic substitution with benzyl bromide or a related benzyl halide.

| Base | Solvent | Temperature | Notes |

| NaH | DMF | 0 °C to RT | A strong, non-nucleophilic base, widely used for alcohol deprotonation. nih.gov |

| K₂CO₃ | Acetone/DMF | Reflux | A milder base, suitable for sensitive substrates. |

| Cs₂CO₃ | DMF | RT | Effective for selective deprotection and benzylation under mild conditions. researchgate.net |

This table summarizes common conditions for the O-benzylation of phenolic hydroxyl groups via the Williamson ether synthesis.

To access the required 6-hydroxy intermediate, a selective demethylation of a papaverine-like precursor is necessary. Cleavage of aryl methyl ethers requires potent reagents due to the stability of the ether bond. The challenge lies in achieving regioselectivity, removing the methyl group at the C6 position without affecting the methoxy groups at C7, C3', and C4'.

Research has shown that selective O-demethylation of papaverine itself is possible. acs.org Reagents such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃) are commonly used. The selectivity can often be influenced by steric factors and the electronic nature of the aromatic ring. Nucleophilic agents like sodium thiocresolate in a high-boiling solvent such as DMF have also been used for this purpose. The choice of reagent is crucial for minimizing side reactions and achieving a high yield of the desired 6-demethylated product. acs.org

| Reagent | Conditions | Selectivity |

| BBr₃ | CH₂Cl₂ | Can cleave multiple methoxy groups, but conditions can be tuned for selectivity. |

| HBr | Acetic Acid, reflux | Strong, non-selective, but can be effective. |

| Pyridine-HCl | High Temperature (Melt) | Often used for complete demethylation but can offer selectivity at lower temperatures. |

This table provides an overview of common reagents for the demethylation of aryl methyl ethers.

Total Synthesis of Papaverine and its Hydroxylated/Alkylated Analogs as Precursors

The total synthesis of papaverine has been a subject of chemical research for over a century, with the first successful synthesis being a landmark in natural product chemistry. researchgate.net These foundational methods are crucial as they provide the blueprint for creating the necessary precursors to 6-Demethyl 6-O-Benzyl Papaverine. The key precursor for this target compound is 6-Demethyl Papaverine, also known as 6-hydroxypapaverine, which features a hydroxyl group at the 6-position, ready for benzylation. chemicalbook.com

Classical Synthetic Routes:

The most prominent and historically significant method for synthesizing the papaverine skeleton is the Bischler-Napieralski reaction . nih.govresearchgate.netorganic-chemistry.org This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate. nih.govorganic-chemistry.orgunodc.org This intermediate is then dehydrogenated to yield the aromatic isoquinoline core of papaverine. unodc.org

The general sequence for papaverine synthesis via this route is as follows:

Amide Formation: Condensation of β-(3,4-dimethoxyphenyl)ethylamine with homoveratroyl chloride (3,4-dimethoxyphenylacetyl chloride) yields the necessary amide precursor, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. unodc.orgunigoa.ac.in

Cyclization: The amide undergoes the Bischler-Napieralski reaction to form 3,4-dihydropapaverine. nih.govunodc.org

Aromatization: Dehydrogenation of the 3,4-dihydropapaverine, often using a catalyst like palladium on charcoal (Pd/C) at high temperatures, yields papaverine. unodc.orgorgchemres.orgsci-hub.se

To synthesize the required precursor, 6-hydroxypapaverine, this strategy is modified by using starting materials where the C6-methoxy group is replaced by a hydroxyl group or a protected hydroxyl group (like a benzyloxy group) that can be deprotected later.

Another classical approach is the Pictet-Gams synthesis , which is a variation that can also be used to produce isoquinolines. unigoa.ac.in

Modern Synthetic Developments:

The synthesis of the final target compound, 6-Demethyl 6-O-Benzyl Papaverine, would proceed from the 6-hydroxypapaverine precursor. This transformation is a standard O-alkylation (specifically, benzylation), typically achieved by reacting the phenolic hydroxyl group of 6-hydroxypapaverine with benzyl chloride or benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a solvent.

| Reaction Step | Key Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|

| Amide Formation | β-(3,4-dimethoxyphenyl)ethylamine, Homoveratroyl chloride | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | Schotten-Baumann conditions |

| Bischler-Napieralski Cyclization | POCl₃ or P₂O₅ | 3,4-Dihydropapaverine | Reflux in an inert solvent (e.g., toluene) |

| Dehydrogenation (Aromatization) | Palladium-charcoal (Pd/C) | Papaverine | High temperature (e.g., 200-250°C) in a high-boiling solvent (e.g., tetralin) |

| O-Benzylation | 6-Hydroxypapaverine, Benzyl chloride, K₂CO₃ | 6-Demethyl 6-O-Benzyl Papaverine | Reflux in a polar aprotic solvent (e.g., acetone, DMF) |

Development of Green Chemistry Approaches for Analog Synthesis

Traditional methods for synthesizing papaverine and other isoquinoline alkaloids often rely on harsh reagents, toxic solvents, and high temperatures, which raise environmental and economic concerns. rsc.orgrsc.org In response, significant efforts have been made to align these synthetic methodologies with the principles of green chemistry. jddhs.commdpi.com

Key areas of development include:

Use of Greener Solvents: Research has explored replacing hazardous solvents like toluene (B28343) with more environmentally benign alternatives. One study demonstrated a synthesis of papaverine where the final aromatization step was conducted in water, a safe and green solvent. orgchemres.orgorgchemres.org

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are being utilized to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.org

Catalysis: There is a shift towards using more efficient and recyclable catalytic systems. This includes the development of metal-catalyzed reactions that proceed under milder conditions and the exploration of biocatalysis, which uses enzymes to perform chemical transformations with high specificity and under benign conditions. jddhs.commdpi.comresearchgate.net For example, a copper-mediated oxidative amidation has been used as an efficient protocol for the synthesis of papaverine and related alkaloids. researchgate.net

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. rsc.orgmdpi.com One-pot reactions, where multiple steps are carried out in the same reaction vessel, are a prime example of improving atom and process economy. orgchemres.org

Biosynthesis: Advances in synthetic biology have enabled the production of papaverine precursors, like tetrahydropapaverine, in engineered microorganisms such as yeast. nih.gov While still an emerging field, this approach offers a potentially sustainable route using renewable feedstocks. researchgate.net

| Principle | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Solvents | Toluene, Xylene, Chlorinated solvents | Water, Ethanol, Supercritical CO₂, Solvent-free reactions rsc.orgmdpi.com |

| Reagents | Stoichiometric strong acids (POCl₃, P₂O₅) | Recyclable catalysts, Biocatalysts (enzymes) rsc.orgresearchgate.net |

| Energy | Prolonged high-temperature reflux | Microwave irradiation, Ultrasound, Flow chemistry rsc.orgjddhs.com |

| Waste | Significant byproduct generation, poor atom economy | Improved atom economy, one-pot procedures, catalytic cycles orgchemres.orgmdpi.com |

These green chemistry initiatives are crucial for the future of pharmaceutical manufacturing, aiming to make the synthesis of compounds like 6-Demethyl 6-O-Benzyl Papaverine more sustainable and environmentally responsible. rsc.orgjddhs.com

Pharmacological Mechanisms and Biological Targets Preclinical in Vitro and Non Human in Vivo Investigations

Evaluation of Enzyme Inhibition Profiles

The interaction of 6-Demethyl 6-O-Benzyl Papaverine (B1678415) with various enzymes has been a key area of research to understand its mechanism of action.

Phosphodiesterase (PDE) Subtype Selectivity and Potency

Papaverine itself is recognized as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Research has shown that papaverine inhibits PDE10A with an IC50 value of 36 nM, while its inhibitory activity against PDE3A and PDE4D is weaker, with IC50 values of 1,300 nM and 320 nM, respectively. The inhibition of PDE10A is believed to contribute to its effects on smooth muscle relaxation and other physiological processes.

Studies on synthetic analogues of papaverine have aimed to develop more potent and selective PDE10A inhibitors. For instance, certain derivatives have demonstrated high potency for PDE10A with IC50 values in the nanomolar range, while exhibiting significantly lower affinity for PDE3A and PDE3B, which is advantageous as inhibition of PDE3 isoforms can be associated with adverse cardiovascular effects. While specific inhibitory data for 6-Demethyl 6-O-Benzyl Papaverine against PDE10A, PDE3A, and PDE4D is not extensively detailed in the available literature, its structural similarity to papaverine suggests potential activity at these enzymes.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of Papaverine

| PDE Subtype | IC50 (nM) |

| PDE10A | 36 |

| PDE3A | 1,300 |

| PDE4D | 320 |

This table presents the inhibitory potency of the parent compound, papaverine, against various PDE subtypes. Specific data for 6-Demethyl 6-O-Benzyl Papaverine is not currently available.

Inhibition of Protein Tyrosine Phosphatase 1B (h-PTP 1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in the insulin (B600854) signaling pathway, and its inhibition is considered a therapeutic strategy for type 2 diabetes and obesity. Papaverine and its metabolites have been identified as inhibitors of human PTP1B (h-PTP 1B). In vitro assays have shown that papaverine exhibits potent inhibitory effects on recombinant h-PTP 1B, with a reported IC50 value of 1.20 µM. The structural similarities between papaverine and other known PTP1B inhibitors, such as berberine, prompted these investigations. While direct inhibitory data for 6-Demethyl 6-O-Benzyl Papaverine against h-PTP 1B is not specified, the activity of its parent compound and related metabolites suggests it may also possess inhibitory potential.

Table 2: h-PTP 1B Inhibitory Activity of Papaverine

| Compound | IC50 (µM) |

| Papaverine | 1.20 |

This table shows the inhibitory concentration of papaverine against human Protein Tyrosine Phosphatase 1B. Specific data for 6-Demethyl 6-O-Benzyl Papaverine is not available.

Modulation of Glycosidase and Lipase (B570770) Activities

Alpha-glucosidase and lipase are digestive enzymes crucial for the breakdown of carbohydrates and fats, respectively. Inhibitors of these enzymes are used in the management of type 2 diabetes and obesity. While there is extensive research on natural compounds as inhibitors of α-glucosidase and lipase, specific studies evaluating the direct inhibitory activity of 6-Demethyl 6-O-Benzyl Papaverine on these enzymes are not prominently featured in the available scientific literature.

Interaction with Cellular Receptors and Signaling Pathways in Cultured Cells (non-human origin)

The primary mechanism by which papaverine and its derivatives are thought to exert their effects is through the inhibition of PDEs, leading to an increase in intracellular cAMP levels. This elevation in cAMP can then activate various downstream signaling pathways. However, detailed investigations into the specific interactions of 6-Demethyl 6-O-Benzyl Papaverine with other cellular receptors and signaling cascades in non-human cultured cells are limited in the current body of research.

Assessment of Antiproliferative Activity in Cancer Cell Lines (non-human origin, mechanistic focus)

Papaverine has demonstrated antiproliferative effects in a variety of human cancer cell lines, including those from prostate, colorectal, breast, and liver cancers. The proposed mechanisms for its anticancer activity include the induction of apoptosis and cell cycle arrest. For instance, studies have indicated that papaverine can induce apoptosis in prostate cancer cells. The inhibition of topoisomerase I, an enzyme involved in DNA replication and repair, is another potential mechanism, as seen with related indenoisoquinoline compounds. However, specific studies focusing on the antiproliferative activity and the precise molecular mechanisms of 6-Demethyl 6-O-Benzyl Papaverine in non-human cancer cell lines have not been extensively reported.

Investigation of Smooth Muscle Relaxation Mechanisms in Isolated Tissues (non-human origin)

Papaverine is well-known for its ability to relax smooth muscles, which is the basis for its clinical use as a vasodilator. This effect is largely attributed to its non-selective inhibition of phosphodiesterases, leading to increased intracellular cAMP and cGMP, which in turn promotes smooth muscle relaxation. Additionally, modulation of calcium channels may also contribute to its vasorelaxant properties. Studies on isolated non-human tissues, such as rat aorta, have been instrumental in elucidating these mechanisms for papaverine and other vasorelaxant compounds. While it is plausible that 6-Demethyl 6-O-Benzyl Papaverine shares these mechanisms due to its structural heritage, specific investigations to confirm and detail its smooth muscle relaxation mechanisms in isolated non-human tissues are not widely available.

Central Nervous System (CNS) Activity and Target Engagement in Animal Models (mechanistic insights, non-human)

While direct studies on 6-Demethyl 6-O-Benzyl Papaverine are not available, research on its parent compound, papaverine, provides significant insights into potential CNS activity. Papaverine is recognized as a specific inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum of the brain. nih.govnih.gov

In animal models, the inhibition of PDE10A by papaverine has been shown to modulate neuronal activity. Systemic administration of papaverine to genetically modified mice resulted in the inhibition of PDE10A activity, leading to increased activation of medial spinal neurons and a subsequent suppression of behavioral responsiveness. nih.gov Furthermore, papaverine has been observed to dose-dependently antagonize d-amphetamine-induced hyperlocomotor activity in mice, a behavioral model relevant to the study of psychosis.

Neuroprotective effects have also been associated with papaverine, primarily through its vasodilatory properties which can improve cerebral blood flow and reduce vascular resistance. philadelphia.edu.jo This mechanism suggests potential benefits in conditions involving cerebral ischemia.

Radiolabeling studies using [11C]papaverine in rats and rhesus macaques have confirmed its target engagement in the CNS. nih.gov In vitro autoradiography showed selective binding in PDE10A-rich regions like the striatum (caudate and putamen). nih.gov However, in vivo microPET imaging studies revealed that while [11C]papaverine shows initial specific uptake in the striatum, it is followed by very rapid clearance from the brain. nih.gov This suggests that while papaverine can engage its target in the CNS, its pharmacokinetic properties might limit its utility as a clinical imaging agent for PDE10A. nih.gov

Interactive Data Table: In Vivo CNS Activity of Papaverine

| Animal Model | Experimental Setup | Key Findings | Reference |

| Genetically Modified Mice | Systemic administration of papaverine | Inhibition of PDE10A activity, increased activation of medial spinal neurons, suppression of behavioral responsiveness. | nih.gov |

| CD-1 Mice | d-amphetamine-induced hyperlocomotion | Papaverine dose-dependently antagonized the hyperlocomotor response. | |

| Rats | Biodistribution of [11C]papaverine | Higher initial accumulation in the striatum compared to other brain regions, with rapid washout. | nih.gov |

| Rhesus Macaques | microPET imaging with [11C]papaverine | Initial specific uptake in the striatum followed by very rapid clearance. | nih.gov |

Analysis of Anti-inflammatory or Antiviral Mechanisms in in vitro Models

There is no specific information regarding the in vitro anti-inflammatory or antiviral mechanisms of 6-Demethyl 6-O-Benzyl Papaverine. However, extensive research on papaverine demonstrates significant activity in these areas.

Anti-inflammatory Mechanisms:

Papaverine has been shown to exhibit anti-inflammatory effects in various in vitro models. In lipopolysaccharide (LPS)-stimulated microglial cells, papaverine inhibited the production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov The proposed mechanism involves the modulation of the cAMP/PKA and MEK/Erk signaling pathways. nih.gov Specifically, papaverine was found to reduce the expression of proinflammatory factors and inhibit the activation of primary retinal microglia induced by LPS through these pathways. nih.gov Additionally, papaverine has been noted to inhibit high mobility group box 1 (HMGB1)-mediated inflammatory responses, which are implicated in various inflammatory conditions. nih.gov Some studies have also explored papaverine-mimetic compounds, such as certain 3-styrylchromone derivatives, which have shown anti-inflammatory activities by suppressing the HMGB1-RAGE signaling pathway. mdpi.com

Interactive Data Table: In Vitro Anti-inflammatory Activity of Papaverine

| Cell Model | Stimulus | Effect of Papaverine | Putative Mechanism | Reference |

| BV2 Microglia | LPS | Inhibition of TNF-α and IL-1β release | - | nih.gov |

| Microglia | LPS | Inhibition of nitric oxide and pro-inflammatory cytokine production | - | nih.gov |

| Primary Retinal Microglia | LPS | Reduced expression of pro-inflammatory factors and inhibited activation | Modulation of cAMP/PKA and MEK/Erk pathways | nih.gov |

Antiviral Mechanisms:

Papaverine has demonstrated a broad spectrum of antiviral activity in in vitro studies against several viruses, including influenza viruses, paramyxoviruses, cytomegalovirus (CMV), and Human Immunodeficiency Virus (HIV). nih.govnih.govtandfonline.com

Against influenza viruses, papaverine was found to be an effective inhibitor of multiple strains. nih.gov Kinetic studies indicated that its inhibitory action occurs at a late stage in the viral life cycle. nih.govnih.gov The mechanism appears to involve the suppression of the nuclear export of the viral ribonucleoprotein (vRNP) complex and interference with host cellular cAMP and MEK/ERK cascade pathways. nih.govnih.gov This leads to an alteration in influenza virus morphology and nuclear retention of vRNPs. nih.gov

In studies with measles virus, papaverine was shown to inhibit the synthesis of viral RNAs in a dose-dependent and reversible manner. nih.gov For HIV, papaverine significantly inhibited viral replication in T-cell lymphocytes, possibly by affecting cellular DNA synthesis and reverse transcription. nih.gov Papaverine has also been reported to inhibit the replication of CMV. nih.govtandfonline.com

Interactive Data Table: In Vitro Antiviral Activity of Papaverine

| Virus | Cell Line | Key Findings | Putative Mechanism | Reference |

| Influenza A (H1N1, H3N2), Influenza B | - | Dose-dependent inhibition of multiple strains. | Inhibition of nuclear export of vRNP; interference with host cAMP and MEK/ERK pathways. | nih.govnih.govmdpi.com |

| Paramyxoviruses (PIV5, HPIV3, RSV) | - | Inhibition of viral infection. | - | nih.gov |

| Measles Virus | Neuroblastoma cells | Dose-dependent, reversible inhibition of viral RNA synthesis. | Interference with cellular DNA synthesis or increase in endogenous cAMP. | nih.gov |

| HIV | T-cell lymphocytes | Inhibition of viral replication by >99% at 30 µM. | Affects cellular DNA synthesis and reverse transcription. | nih.gov |

| Cytomegalovirus (CMV) | - | Inhibition of viral replication. | - | nih.govtandfonline.com |

Advanced Analytical and Spectroscopic Characterization for Research Purity and Structural Elucidation

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 6-Demethyl 6-O-Benzyl Papaverine (B1678415) and for its isolation from reaction mixtures or related impurities. The development of a robust HPLC method is critical for achieving accurate quantification and high-resolution separation.

For the analysis of papaverine and its metabolites, reversed-phase HPLC is commonly utilized. A typical method for a related compound, 6-Demethyl Papaverine (6-DMP), employs a C18 column, which is well-suited for separating moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer, such as ammonium (B1175870) formate, and an organic modifier like acetonitrile (B52724) or methanol. lcms.czojp.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of all components, from polar impurities to the less polar analyte of interest.

Detection is typically performed using a UV detector, as the aromatic rings and conjugated system in 6-Demethyl 6-O-Benzyl Papaverine are expected to exhibit strong absorbance in the UV region, likely around 254 nm and 280 nm, similar to papaverine. amu.edu.az For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

A hypothetical HPLC method for the purity assessment of 6-Demethyl 6-O-Benzyl Papaverine is detailed in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be optimized to ensure a sharp, symmetrical peak for 6-Demethyl 6-O-Benzyl Papaverine, with good resolution from any potential starting materials, byproducts, or degradation products. For preparative HPLC aimed at isolating the compound, the column dimensions and flow rate would be scaled up accordingly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While 6-Demethyl 6-O-Benzyl Papaverine itself has a relatively high boiling point and may not be ideal for direct GC-MS analysis without derivatization, the technique is highly valuable for detecting volatile byproducts from its synthesis.

For the analysis of related alkaloids, GC-MS often requires derivatization to increase the volatility and thermal stability of the analytes. researchgate.net A common derivatization technique is silylation, which replaces active hydrogens (like the phenolic hydroxyl in this case) with a trimethylsilyl (B98337) (TMS) group.

The electron ionization (EI) mass spectrum of the derivatized 6-Demethyl 6-O-Benzyl Papaverine would be expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation would likely involve cleavage at the benzylic C-C bond, a hallmark of benzylisoquinoline alkaloids, leading to the formation of isoquinoline (B145761) and benzyl (B1604629) fragment ions. These fragments provide crucial information for structural confirmation. While a predicted spectrum for underivatized papaverine exists, experimental data for the target compound would be necessary for definitive identification. hmdb.ca

| Analytical Step | Description |

| Sample Preparation | Derivatization with a silylating agent (e.g., BSTFA) to increase volatility. |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms). |

| Oven Program | A temperature gradient starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) to elute the compound. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| MS Detection | Full scan mode to identify all volatile components and their fragmentation patterns. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of 6-Demethyl 6-O-Benzyl Papaverine. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the determination of the elemental composition, which is a powerful confirmation of the compound's identity.

Using an electrospray ionization (ESI) source, which is a soft ionization technique, the compound is typically observed as the protonated molecule [M+H]⁺. The calculated exact mass for the protonated molecule of 6-Demethyl 6-O-Benzyl Papaverine (C₂₆H₂₅NO₄ + H⁺) is a key parameter for its identification.

Tandem mass spectrometry (MS/MS) on the HRMS instrument provides detailed structural information through fragmentation analysis. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. For 6-Demethyl 6-O-Benzyl Papaverine, characteristic fragments would arise from the cleavage of the benzyl group and other key bonds. For the related compound 6-Demethylpapaverine, key mass transitions have been identified as m/z 338.2 → 178.1 and m/z 338.2 → 150.1.

| Parameter | Value |

| Molecular Formula | C₂₆H₂₅NO₄ |

| Monoisotopic Mass | 415.17836 g/mol |

| Calculated Exact Mass [M+H]⁺ | 416.18564 |

| Ionization Technique | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Expected Fragmentation | Cleavage of the benzyl ether, loss of the benzyl group, and fragmentation of the isoquinoline core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 6-Demethyl 6-O-Benzyl Papaverine.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration). Key expected signals for 6-Demethyl 6-O-Benzyl Papaverine would include singlets for the methoxy (B1213986) groups, aromatic protons in the isoquinoline and benzyl rings, and singlets for the benzylic protons of the O-benzyl group and the C1-benzyl group. The chemical shifts would be compared to those of papaverine and its derivatives. nih.govrsc.orgnih.gov

¹³C NMR: The ¹³C NMR spectrum shows the number of different types of carbon atoms. With techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the carbon signals can be distinguished as CH₃, CH₂, CH, or quaternary carbons. The chemical shifts of the carbons are highly sensitive to their electronic environment.

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is useful for tracing out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons. For instance, the protons of the O-benzyl CH₂ group would show a correlation to the C6 carbon of the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. It is valuable for determining the stereochemistry and conformation of the molecule.

Hypothetical ¹H NMR Data for 6-Demethyl 6-O-Benzyl Papaverine

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (3x OCH₃) | 3.7 - 4.0 | s |

| C1-CH₂ | ~4.5 | s |

| O-CH₂-Ph | ~5.1 | s |

| Aromatic (Isoquinoline & Benzyl rings) | 6.7 - 8.4 | m |

Hypothetical ¹³C NMR Data for 6-Demethyl 6-O-Benzyl Papaverine

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| Methoxy (OCH₃) | 55 - 60 |

| C1-CH₂ | ~42 |

| O-CH₂-Ph | ~70 |

Variable Temperature (VT) NMR studies can provide insights into the conformational dynamics of 6-Demethyl 6-O-Benzyl Papaverine. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. This can reveal information about restricted rotation around single bonds, such as the bond connecting the benzyl group to the isoquinoline core and the C-O bond of the benzyl ether. At lower temperatures, separate signals for different conformers might be observed if the energy barrier to rotation is high enough, a phenomenon that has been studied in related benzylisoquinoline alkaloids. mdpi.comnih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For 6-Demethyl 6-O-Benzyl Papaverine, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching in the aromatic and isoquinoline rings, and strong C-O stretching vibrations for the ether linkages. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the complete benzylation of the phenolic hydroxyl group. The IR spectra of papaverine show characteristic peaks that serve as a reference. researchgate.netresearchgate.net

Expected IR Absorption Bands for 6-Demethyl 6-O-Benzyl Papaverine

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch | 1500 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the benzylisoquinoline core in 6-Demethyl 6-O-Benzyl Papaverine is expected to give rise to distinct absorption bands in the UV region. The spectrum of papaverine in acidic solution shows maxima at approximately 251, 285, and 309 nm. amu.edu.az The introduction of the O-benzyl group may cause a slight shift in the position and intensity of these bands.

X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, from which a detailed electron density map can be calculated. This map allows for the construction of a molecular model showing the exact position of each atom, bond lengths, and bond angles. nih.govyoutube.com

For a chiral molecule like 6-Demethyl 6-O-Benzyl Papaverine, which has a stereocenter, X-ray crystallography can be used to determine its absolute configuration without ambiguity, provided a suitable crystal can be grown. This is particularly important in pharmaceutical research, where different enantiomers of a drug can have vastly different biological activities.

While specific crystallographic data for 6-Demethyl 6-O-Benzyl Papaverine is not prominently available in published literature, the analysis of related papaverine derivatives and complexes illustrates the power of this technique. For instance, X-ray diffraction studies on metal complexes incorporating papaverine as a ligand have been performed, confirming the coordination chemistry and geometry around the metal center. mdpi.com Similarly, the crystal structure of papaverine bound to enzymes like phosphodiesterase 10A (PDE10A) has been solved, revealing critical interactions in the active site. researchgate.netiucr.org

A typical output from a single-crystal X-ray diffraction experiment includes key crystallographic parameters, as shown in the hypothetical data table for a related benzylisoquinoline alkaloid derivative below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657 |

| b (Å) | 9.3203 |

| c (Å) | 18.2134 |

| α (°) ** | 90 |

| β (°) | 91.540 |

| γ (°) | 90 |

| Volume (ų) ** | 1452.1 |

| Z (Molecules/unit cell) | 4 |

| This table presents example crystallographic data for a related N-benzyl pyrimidine (B1678525) derivative to illustrate the type of information obtained from X-ray analysis. vensel.org |

The determination of these parameters allows for the complete and unequivocal assignment of the molecule's solid-state structure and its packing within the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. nih.govmdpi.com These methods are paramount for determining the absolute configuration and studying the conformational properties of chiral substances like 6-Demethyl 6-O-Benzyl Papaverine in solution. researchgate.net

Circular Dichroism (CD) is the most widely used chiroptical technique. It measures the difference in absorption between left and right circularly polarized light by a chiral molecule. A plot of this difference versus wavelength is a CD spectrum, which displays positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are characteristic of a specific stereoisomer. thieme-connect.de

The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with the spectrum of a known standard or, more powerfully, with a theoretically calculated spectrum. researchgate.netmdpi.com This computational approach involves:

Generating all possible low-energy conformations of the molecule.

Calculating the theoretical CD spectrum for a specific enantiomer (e.g., the S-enantiomer) by averaging the spectra of each conformer based on their Boltzmann population.

Matching the calculated spectrum with the experimental one. A good match confirms the absolute configuration of the sample.

This methodology has been successfully applied to determine the absolute configurations of numerous complex benzylisoquinoline alkaloids and other natural products. mdpi.comnih.gov For example, the configurations of new bisbenzylisoquinoline alkaloids have been unequivocally assigned by comparing their experimental and calculated electronic circular dichroism (ECD) spectra. researchgate.netmdpi.com While experimental CD data for 6-Demethyl 6-O-Benzyl Papaverine is not readily found in the literature, the principles of the analysis would be the same.

A hypothetical data table summarizing the key findings from a CD analysis is presented below.

| Spectral Feature | Wavelength (nm) | Sign | Assignment |

| Cotton Effect 1 | ~290 | Positive (+) | n → π* transition |

| Cotton Effect 2 | ~240 | Negative (-) | π → π* transition |

| Cotton Effect 3 | ~210 | Positive (+) | π → π* transition |

| This table is a conceptual representation of expected CD spectral data for a benzylisoquinoline alkaloid, illustrating the types of electronic transitions and their corresponding Cotton effects. |

The combination of X-ray crystallography and chiroptical spectroscopy provides a comprehensive and definitive characterization of the three-dimensional structure of chiral molecules like 6-Demethyl 6-O-Benzyl Papaverine, ensuring research purity and enabling a deeper understanding of its chemical and biological properties.

Future Research Directions and Translational Opportunities Excluding Clinical Applications

Rational Design and Synthesis of Next-Generation Papaverine (B1678415) Analogs with Enhanced Mechanistic Specificity

The rational design and synthesis of novel analogs based on the 6-Demethyl 6-O-Benzyl Papaverine backbone is a critical next step. By leveraging computational modeling and a deep understanding of structure-activity relationships (SAR), medicinal chemists can systematically modify the molecule to enhance its specificity for particular biological targets. This approach moves beyond the broader, sometimes non-specific effects of papaverine to create compounds with a more focused and potent mechanism of action. acs.org

Key strategies would involve:

Modification of the Benzyl (B1604629) Group: Altering the substituents on the benzyl ring could influence binding affinity and selectivity for target proteins.

Substitution on the Isoquinoline (B145761) Core: Introducing different functional groups to the isoquinoline nucleus can modulate the compound's electronic and steric properties, impacting its pharmacological profile.

Stereochemical Control: Investigating the synthesis and activity of different stereoisomers of 6-Demethyl 6-O-Benzyl Papaverine could reveal enantiomers with improved potency and reduced off-target effects.

A hypothetical SAR study for next-generation analogs is presented in Table 1.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Study of 6-Demethyl 6-O-Benzyl Papaverine Analogs

| Compound ID | Modification on Benzyl Group | Modification on Isoquinoline Core | Target Affinity (IC50, nM) | Selectivity vs. Off-Target |

|---|---|---|---|---|

| Parent | Unsubstituted | None | 50 | 10x |

| Analog-1 | 4-Fluoro | None | 25 | 20x |

| Analog-2 | Unsubstituted | 8-Methoxy | 75 | 5x |

| Analog-3 | 4-Fluoro | 8-Methoxy | 15 | 50x |

Exploration of Novel Biological Targets through Phenotypic Screening and Target Deconvolution

Phenotypic screening offers a powerful, unbiased approach to uncover novel biological activities of 6-Demethyl 6-O-Benzyl Papaverine. nih.gov Rather than being constrained by preconceived notions of its mechanism, this strategy involves testing the compound across a wide array of cell-based assays that model various disease states. Subsequent target deconvolution, using techniques like chemical proteomics, can then identify the specific molecular targets responsible for the observed phenotypic effects. nih.gov

This could lead to the discovery of entirely new therapeutic applications for this class of compounds, beyond the traditional smooth muscle relaxant properties of papaverine.

Application of Advanced '-Omics' Technologies (e.g., Proteomics, Metabolomics) to Elucidate Compound Effects in Biological Systems

To gain a comprehensive understanding of how 6-Demethyl 6-O-Benzyl Papaverine affects biological systems, the application of advanced '-omics' technologies is paramount. core.ac.uksci-hub.st

Proteomics: Can reveal changes in protein expression and post-translational modifications in response to compound treatment, offering insights into the signaling pathways being modulated.

Metabolomics: Can identify alterations in the cellular metabolome, providing a functional readout of the compound's impact on metabolic pathways.

Integrating these '-omics' datasets can create a detailed molecular signature of the compound's activity, helping to elucidate its mechanism of action and identify potential biomarkers of response. A summary of potential findings from an integrated -omics study is shown in Table 2.

Table 2: Potential Integrated -Omics Findings for 6-Demethyl 6-O-Benzyl Papaverine

| -Omics Technology | Potential Key Finding | Biological Implication |

|---|---|---|

| Proteomics | Upregulation of apoptotic pathway proteins | Induction of programmed cell death in cancer cells |

| Metabolomics | Alteration in lipid metabolism pathways | Potential role in metabolic disorders |

| Transcriptomics | Downregulation of inflammatory gene expression | Anti-inflammatory properties |

Development of Engineered Biological Systems for Optimized Production of Papaverine Derivatives

The biosynthesis of papaverine and its derivatives in their natural source, the opium poppy (Papaver somniferum), is complex and often low-yielding. researchgate.netfrontiersin.orgfrontiersin.org Advances in synthetic biology and metabolic engineering offer the potential to create microbial or plant-based systems for the optimized and sustainable production of 6-Demethyl 6-O-Benzyl Papaverine and its analogs.

This would involve:

Identifying and characterizing the biosynthetic genes involved in the papaverine pathway. researchgate.net

Transferring these genes into a suitable host organism, such as yeast or E. coli.

Optimizing the metabolic pathways in the host to maximize the yield of the desired compound.

Investigation of Multi-target Pharmacological Approaches with Papaverine Analogs

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.govcore.ac.uk The development of drugs that can modulate several targets simultaneously, a concept known as polypharmacology, is a promising therapeutic strategy. nih.govcore.ac.uk Papaverine itself has been noted for its potential multi-target activity. nih.govmdpi.comnih.gov

Future research should investigate the potential of 6-Demethyl 6-O-Benzyl Papaverine and its rationally designed analogs to act as multi-target agents. This could involve screening the compounds against a panel of disease-relevant targets to identify those with a desirable polypharmacological profile.

Advanced Preclinical Animal Model Development for Mechanistic Studies

To translate in vitro findings into a more physiologically relevant context, the development and use of advanced preclinical animal models is essential. rowan.edumdpi.com For 6-Demethyl 6-O-Benzyl Papaverine, this could include:

Genetically Engineered Models: Mice with specific genes knocked out or knocked in to validate the compound's molecular target.

Xenograft Models: For oncology applications, human tumor cells can be implanted into immunocompromised mice to test the compound's anti-cancer efficacy in vivo. mdpi.com

Disease-Specific Models: Utilizing animal models that recapitulate the key features of a particular human disease to assess the therapeutic potential of the compound.

These advanced models will be crucial for detailed mechanistic studies and for providing the necessary preclinical data to support any future clinical development.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for characterizing the structural integrity and purity of 6-Demethyl 6-O-Benzyl Papaverine in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., proton NMR in DMSO-d₆) is essential for confirming molecular structure and stereochemistry . High-Pressure Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for purity assessment and quantification, particularly in complex biological matrices . These techniques require calibration with reference standards and validation of sensitivity thresholds to avoid false positives in trace analysis.

Q. What experimental models are used to evaluate the vasodilatory mechanisms of 6-Demethyl 6-O-Benzyl Papaverine?

- Methodological Answer : In vitro smooth muscle relaxation assays using isolated arterial rings measure dose-dependent responses to the compound, often normalized against maximal relaxation induced by papaverine (10⁻⁴ M) . Cyclic guanosine monophosphate (cGMP) quantification via ELISA or radioimmunoassay clarifies its phosphodiesterase inhibition mechanism . Comparative studies with verapamil or lidocaine help distinguish calcium channel modulation from cGMP-mediated pathways .

Q. How is the compound biosynthesized in Papaver somniferum, and what are the key enzymatic steps?

- Methodological Answer : Biosynthesis likely proceeds via (S)-coclaurine as a branch-point intermediate, supported by transcriptome profiling of high-papaverine mutants (pap1). Key enzymes include (S)-norcoclaurine-6-O-methyltransferase (6OMT) and dehydrogenases, validated via qRT-PCR and alkaloid content correlation in mutant vs. wild-type strains . In vitro enzyme assays with methyl donor SAM (S-adenosylmethionine) confirm methyltransferase activity .

Advanced Research Questions

Q. How do transcriptome analyses resolve controversies in proposed biosynthetic pathways of 6-Demethyl 6-O-Benzyl Papaverine?

- Methodological Answer : Digital gene expression analysis (e.g., using Poisson distribution-based R-values and fold-change thresholds) identifies differentially expressed methyltransferases and dehydrogenases in pap1 mutants. For example, downregulation of reticuline 7-O-methyltransferase (7OMT) and upregulation of 49OMT in mutants exclude the (S)-reticuline pathway, favoring (S)-coclaurine as the primary route . Enzyme knockout studies and metabolic flux analysis further validate these findings.

Q. What in silico strategies are employed to reposition 6-Demethyl 6-O-Benzyl Papaverine as a novel RAGE inhibitor for anti-inflammatory therapy?

- Methodological Answer : Structural similarity-based docking studies using software like COSMOS compare the compound’s conformation to HMGB1’s RAGE-binding domain. Molecular dynamics simulations assess binding energy (ΔG) and competitive inhibition efficacy against HMGB1-RAGE interactions . Pharmacophore modeling screens DrugBank libraries for analogs with improved binding kinetics .

Q. How do microbial biotransformation studies expand the pharmacological profile of 6-Demethyl 6-O-Benzyl Papaverine?

- Methodological Answer : Incubation with Aspergillus niger or Cunninghamella spp. generates oxidized metabolites, which are isolated via preparative HPLC and characterized by LC-QTOF-MS. In silico docking (e.g., MOE software) predicts metabolite binding to human pancreatic lipase (PL) and α-glucosidase, suggesting antidiabetic/antiobesity potential. IC₅₀ values from enzyme inhibition assays validate computational predictions .

Q. What methodologies address discrepancies in the clinical efficacy of 6-Demethyl 6-O-Benzyl Papaverine for cerebral vasospasm?

- Methodological Answer : Comparative clinical trials use SPECT scans to quantify cerebral blood flow (CBF) improvements post-treatment. Balloon angioplasty shows 71% CBF improvement vs. 31% for papaverine infusion, attributed to papaverine’s transient action (duration <2 hours) and endothelial toxicity at high doses . Hemodynamic monitoring during intraarterial infusion optimizes dosing to mitigate systemic hypotension .

Q. How is the compound’s anti-cancer activity mechanistically linked to RAGE-dependent pathways?

- Methodological Answer : RAGE-expressing HT1080 fibrosarcoma cells are treated with the compound, and proliferation/migration assays (e.g., Boyden chamber) quantify dose-dependent inhibition. Western blotting tracks NF-κB activation suppression, while siRNA knockdown of RAGE confirms pathway specificity. In vivo xenograft models measure tumor growth reduction and metastasis suppression .

Data Contradiction Analysis

- Biosynthetic Pathway Conflict : Early studies proposed (S)-reticuline as a precursor, but transcriptome data from pap1 mutants show upregulated 6OMT and 49OMT, favoring (S)-coclaurine . Resolution requires heterologous expression of candidate enzymes in E. coli and in vitro reconstitution of the pathway.

- Vasospasm Treatment Efficacy : While papaverine infusion shows short-term vasodilation, its inferiority to balloon angioplasty in long-term CBF improvement highlights the need for sustained-release formulations or combination therapies with nitroprusside .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.